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Compound of Interest

Compound Name: Ethyl L-histidinate

Cat. No.: B1616180 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for ethyl L-
histidinate, tailored for researchers, scientists, and professionals in drug development. The

document outlines predicted infrared (IR), nuclear magnetic resonance (NMR), and mass

spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for ethyl L-histidinate.

These predictions are based on the analysis of its parent compound, L-histidine, and closely

related analogs.

Table 1: Predicted Infrared (IR) Spectroscopy Data for Ethyl L-Histidinate
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Broad, Strong
N-H stretching (amine and

imidazole)

~3100-3000 Medium
C-H stretching (aromatic and

aliphatic)

~2980-2850 Medium
C-H stretching (aliphatic - ethyl

group)

~1740 Strong C=O stretching (ester)

~1640 Medium N-H bending (amine)

~1590 Medium
C=C and C=N stretching

(imidazole ring)

~1250 Strong C-O stretching (ester)

Table 2: Predicted ¹H NMR Spectroscopy Data for Ethyl L-Histidinate (in D₂O)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.7 Singlet 1H Imidazole C2-H

~7.0 Singlet 1H Imidazole C4-H

~4.2 Quartet 2H -O-CH₂-CH₃

~3.9 Triplet 1H α-CH

~3.2 Doublet 2H β-CH₂

~1.2 Triplet 3H -O-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectroscopy Data for Ethyl L-Histidinate (in D₂O)
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Chemical Shift (ppm) Assignment

~175 C=O (ester)

~135 Imidazole C2

~130 Imidazole C5

~118 Imidazole C4

~62 -O-CH₂-CH₃

~55 α-CH

~28 β-CH₂

~14 -O-CH₂-CH₃

Table 4: Predicted Mass Spectrometry (MS) Data for Ethyl L-Histidinate

m/z Ion

184.1035 [M+H]⁺ (Molecular ion)

138.0667 [M+H - C₂H₅OH]⁺

110.0718 [M+H - COOC₂H₅]⁺

82.0490 Imidazole side chain fragment

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

2.1 Infrared (IR) Spectroscopy

This protocol is adapted for a solid sample using the Attenuated Total Reflectance (ATR)

technique.
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Sample Preparation: Ensure the ethyl L-histidinate sample is dry and in a powdered form.

No further preparation is typically needed for ATR-IR.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory

(e.g., a diamond or zinc selenide crystal).

Perform a background scan with a clean, empty ATR crystal to record the spectrum of the

ambient atmosphere (H₂O and CO₂).

Sample Analysis:

Place a small amount of the powdered sample onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure using the ATR pressure clamp to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum.

Perform baseline correction and peak picking to identify the wavenumbers of the

absorption bands.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation and analysis of a sample for ¹H and ¹³C NMR.

Sample Preparation:

Weigh approximately 5-10 mg of ethyl L-histidinate into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterium oxide, D₂O, or

deuterated chloroform, CDCl₃) to the NMR tube.

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

Instrument Setup:

The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher).

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral

width, acquisition time, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each unique carbon.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the

spectrum.

The spectrum is phased, and the baseline is corrected.

The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm or the residual

solvent peak).

For ¹H NMR, the signals are integrated to determine the relative number of protons, and

the multiplicities (singlet, doublet, etc.) are analyzed.

2.3 Mass Spectrometry (MS)

This protocol outlines the analysis of ethyl L-histidinate using Electrospray Ionization (ESI)

Mass Spectrometry.
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Sample Preparation:

Prepare a dilute solution of ethyl L-histidinate (approximately 1 mg/mL) in a suitable

solvent such as methanol or a mixture of water and acetonitrile.

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation

in positive ion mode.

Instrument Setup:

The analysis is performed on a mass spectrometer equipped with an ESI source.

The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

The sample solution is introduced into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to

achieve a stable signal.

Data Acquisition:

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Data Analysis:

The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and

any significant fragment ions.

The measured m/z values can be used to confirm the elemental composition of the

molecule and its fragments.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as ethyl L-histidinate.

Caption: Workflow for Spectroscopic Analysis of Ethyl L-Histidinate.

To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl L-Histidinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1616180#spectroscopic-data-of-ethyl-l-histidinate-ir-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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